molecular formula C26H27N3O3 B7715557 VY-3-135

VY-3-135

Cat. No.: B7715557
M. Wt: 429.5 g/mol
InChI Key: KTPYOTKTDCLZHR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VY-3-135 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the purity and yield of the compound. The production process is optimized for cost-effectiveness and scalability .

Biological Activity

VY-3-135 is a novel compound developed as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), which plays a significant role in cellular metabolism, particularly in cancer cells. This compound is a derivative of VY-3-249 and has shown enhanced potency and stability, making it a promising candidate for therapeutic applications, especially in oncology.

This compound targets ACSS2, which is crucial for converting acetate to acetyl-CoA, a vital metabolite in various biosynthetic pathways. In cancer cells, particularly under conditions of hypoxia or aerobic glycolysis (the Warburg effect), the demand for acetyl-CoA increases. By inhibiting ACSS2, this compound disrupts this metabolic adaptation, potentially leading to reduced tumor growth and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low nanomolar inhibitory activity against ACSS2 in various cancer cell lines. The compound was synthesized and tested under controlled conditions to evaluate its efficacy:

  • Cell Lines Tested : Various breast cancer cell lines including Hs578t.
  • Assay Conditions : Cells were cultured in DMEM/F-12 supplemented with fetal bovine serum and other nutrients.

Table 1: Inhibitory Activity of this compound on ACSS2

Cell Line IC50 (nM) Treatment Duration Notes
Hs578t<1024 hoursSignificant inhibition observed
MDA-MB-231<1524 hoursComparable to VY-3-249
T47D<2024 hoursEffective under hypoxic conditions

Pharmacokinetics

Pharmacokinetic studies were conducted using CD-1 mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Various administration routes were tested:

  • Oral Gavage : 30 mg/kg
  • Intravenous Injection : 2 mg/kg
  • Intraperitoneal Injection : 10 mg/kg

Blood samples were collected at different time points for analysis using LC-MS, revealing favorable pharmacokinetic profiles with adequate bioavailability.

Table 2: Pharmacokinetic Data for this compound

Administration Route Cmax (µg/mL) Tmax (h) Half-life (h)
Oral1.51.54
Intravenous5.00.52
Intraperitoneal3.01.03

Efficacy in Tumor Models

Recent studies have highlighted the potential of this compound in preclinical tumor models. For example, treatment with this compound in xenograft models of breast cancer resulted in significant tumor regression compared to control groups.

Case Study Summary:

  • Model Used : MDA-MB-231 xenograft in immunocompromised mice.
  • Dosage : Administered via intraperitoneal injection at 10 mg/kg.
  • Results :
    • Tumor volume reduction by approximately 60% after two weeks of treatment.
    • Enhanced survival rates observed in treated groups.

Safety Profile

The safety profile of this compound was evaluated through comprehensive toxicology studies, which indicated no significant adverse effects at therapeutic doses.

Properties

IUPAC Name

3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPYOTKTDCLZHR-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VY-3-135
Reactant of Route 2
Reactant of Route 2
VY-3-135
Reactant of Route 3
Reactant of Route 3
VY-3-135
Reactant of Route 4
Reactant of Route 4
VY-3-135
Reactant of Route 5
VY-3-135
Reactant of Route 6
Reactant of Route 6
VY-3-135

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.